3-(difluoromethyl)-5-methyl-1-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-5-methyl-1-nitro-1H-pyrazole is a heterocyclic compound that contains both fluorine and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5-methyl-1-nitro-1H-pyrazole typically involves the introduction of a difluoromethyl group into a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. For example, difluoroacetic acid can be used as a difluoromethylating agent in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction efficiency and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-5-methyl-1-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: This reaction can yield 3-(difluoromethyl)-5-methyl-1-amino-1H-pyrazole.
Substitution of the difluoromethyl group: This can lead to various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-5-methyl-1-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-5-methyl-1-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it may inhibit key enzymes involved in fungal metabolism, such as succinate dehydrogenase. This inhibition disrupts the fungal cell’s energy production, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a similar pyrazole ring structure and difluoromethyl group.
Pydiflumetofen: A fungicide that also contains a difluoromethyl group and a pyrazole ring.
Uniqueness
3-(Difluoromethyl)-5-methyl-1-nitro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a difluoromethyl group and a nitro group makes it particularly versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H5F2N3O2 |
---|---|
Molekulargewicht |
177.11 g/mol |
IUPAC-Name |
3-(difluoromethyl)-5-methyl-1-nitropyrazole |
InChI |
InChI=1S/C5H5F2N3O2/c1-3-2-4(5(6)7)8-9(3)10(11)12/h2,5H,1H3 |
InChI-Schlüssel |
SENSYVXOHVRGBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1[N+](=O)[O-])C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.